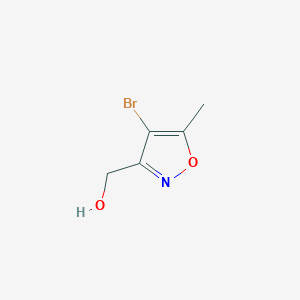
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a hydroxymethyl group at the 3rd position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol typically involves the bromination of 5-methyl-1,2-oxazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-methyl-1,2-oxazole with bromine in the presence of a suitable solvent to yield 4-bromo-5-methyl-1,2-oxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-1,2-oxazol-3-yl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Bromo-5-methyl-1,2-oxazol-3-carboxylic acid.
Reduction: 5-Methyl-1,2-oxazol-3-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Bromo-oxazol-2-yl)-methanol: Similar structure but with the bromine atom at a different position.
(4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine
Uniqueness
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position makes it a versatile intermediate for various synthetic applications and a valuable compound for research .
属性
分子式 |
C5H6BrNO2 |
|---|---|
分子量 |
192.01 g/mol |
IUPAC 名称 |
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |
InChI 键 |
DUVOSOWXFVVVBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


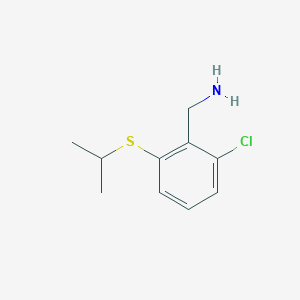
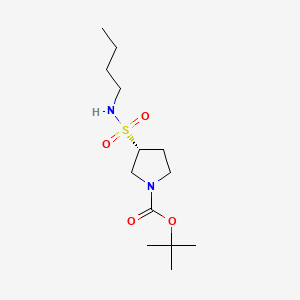
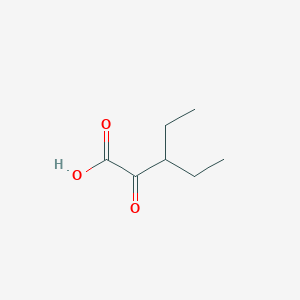
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
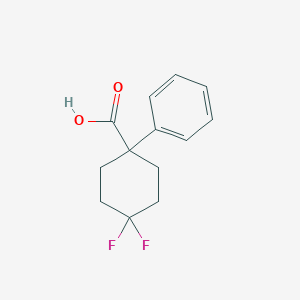
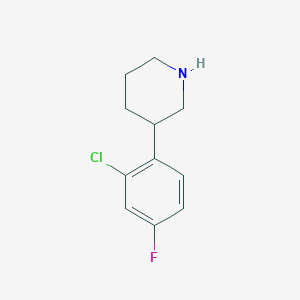
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
